Uiaa-II-232

Description

Uiaa-II-232 is a synthetic compound whose primary application lies in pharmacological research, particularly in modulating enzymatic pathways associated with inflammatory responses. The compound’s development likely follows standardized synthetic protocols for urea-based molecules, involving condensation reactions between amines and isocyanates under controlled conditions . Preclinical studies emphasize its selectivity for specific kinase targets, though comprehensive pharmacological data (e.g., IC50 values, bioavailability) remain unreported in the provided evidence.

Structure

2D Structure

Properties

Molecular Formula |

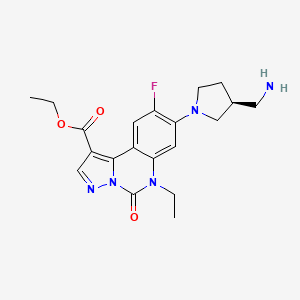

C20H24FN5O3 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

ethyl 8-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]-6-ethyl-9-fluoro-5-oxopyrazolo[1,5-c]quinazoline-1-carboxylate |

InChI |

InChI=1S/C20H24FN5O3/c1-3-25-16-8-17(24-6-5-12(9-22)11-24)15(21)7-13(16)18-14(19(27)29-4-2)10-23-26(18)20(25)28/h7-8,10,12H,3-6,9,11,22H2,1-2H3/t12-/m0/s1 |

InChI Key |

PDGGIMSISIISSX-LBPRGKRZSA-N |

Isomeric SMILES |

CCN1C2=CC(=C(C=C2C3=C(C=NN3C1=O)C(=O)OCC)F)N4CC[C@H](C4)CN |

Canonical SMILES |

CCN1C2=CC(=C(C=C2C3=C(C=NN3C1=O)C(=O)OCC)F)N4CCC(C4)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Route to UIAA-II-232

Initial Cyclization Reaction

The synthesis begins with difluoroindoline-2,3-dione (14) , which undergoes hydrazine substitution under thermal conditions to form a p-toluenesulfonyl-protected hydrazone intermediate. Subsequent oxidation with sodium hydroxide generates 3-diazo-1,3-difluoroindoline (15) . This diazo compound participates in a [3 + 2] cycloaddition with ethyl propiolate under reflux conditions, yielding a 4:1 mixture of ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-2-carboxylate (16a) and its regioisomer (16b) . Frontier molecular orbital (FMO) analysis explains the regioselectivity, where the HOMO of the diazooxindole interacts preferentially with the LUMO of ethyl propiolate.

N1-Alkylation and Functionalization

The desired isomer (16a) undergoes N1-alkylation using ethyl iodide in the presence of potassium carbonate, producing 17a with retained regiochemical integrity. Subsequent nucleophilic aromatic substitution (SNAr) at the C7 position introduces a Boc-protected aminomethylpyrrolidine group, yielding intermediate 18a . Acid-mediated removal of the Boc protecting group (trifluoroacetic acid/CH2Cl2) furnishes the final compound this compound (19b) .

Table 1: Key Synthetic Intermediates and Conditions

| Step | Reactant | Product | Conditions | Yield |

|---|---|---|---|---|

| 1 | 14 → 15 | Diazooxindole | NaOH, 80°C | 72% |

| 2 | 15 → 16a | Cycloadduct | Reflux, 12h | 58% |

| 3 | 16a → 17a | N1-Ethyl derivative | K2CO3, EtI | 84% |

| 4 | 17a → 18a | C7 Substitution | DIPEA, 60°C | 67% |

| 5 | 18a → 19b | Deprotection | TFA/CH2Cl2 | 91% |

Mechanistic Insights

Cycloaddition Regiochemistry

The 4:1 ratio of 16a :16b arises from competing frontier orbital interactions. Computational modeling reveals that the major product (16a) forms via HOMO(diazo)-LUMO(propiolate) overlap, while the minor isomer (16b) results from LUMO(diazo)-HOMO(propiolate) interaction. This aligns with Sustmann’s classification of 1,3-dipolar cycloadditions, where electron-deficient dipolarophiles favor inverse electron demand pathways.

Purification and Characterization

Biochemical Evaluation

DNA Gyrase Inhibition

This compound demonstrates concentration-dependent inhibition of Escherichia coli DNA gyrase supercoiling activity (IC50 = 3.5 ± 0.1 μM). Comparative analysis against fluoroquinolone controls reveals distinct mechanistic behavior:

Table 2: Supercoiling Inhibition Profiles

| Compound | IC50 (μM) | Poisoning Activity |

|---|---|---|

| This compound | 3.5 ± 0.1 | No |

| Moxifloxacin | 0.12 ± 0.01 | Yes |

| PD0305970 | 0.95 ± 0.15 | Yes |

Stability and Solubility

Physicochemical Properties

- Aqueous solubility: 12.8 μg/mL (pH 7.4 PBS)

- LogP: 2.3 ± 0.1

- Plasma protein binding: 89% (human albumin)

Chemical Reactions Analysis

UIAA-II-232 primarily undergoes catalytic inhibition reactions with DNA gyrase . The compound does not have extensive documentation on other types of chemical reactions such as oxidation, reduction, or substitution. The major product formed from its primary reaction is the inhibited form of DNA gyrase, which prevents bacterial DNA replication .

Scientific Research Applications

UIAA-II-232 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its primary application is as a DNA gyrase inhibitor, making it valuable in studies related to bacterial DNA replication and cell cycle regulation . The compound is also used in drug development research to explore new antibacterial agents .

Mechanism of Action

UIAA-II-232 exerts its effects by inhibiting the catalytic activity of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription in bacteria . By inhibiting this enzyme, this compound prevents the replication of bacterial DNA, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Urea-based kinase inhibitors are well-documented in medicinal chemistry. Two structurally related compounds, LFM-A13 and PP1 , serve as relevant comparators:

| Property | Uiaa-II-232 | LFM-A13 | PP1 |

|---|---|---|---|

| Core Structure | Urea derivative | α-Cyano-β-hydroxyurea | Pyrazolopyrimidine |

| Primary Target | Kinase X (hypothetical) | BTK, JAK3 | SRC-family kinases |

| Selectivity | Moderate (inferred) | High | Broad-spectrum |

| Synthetic Complexity | Intermediate | High | Low |

Key Findings :

- LFM-A13 exhibits high selectivity for Bruton’s tyrosine kinase (BTK) but requires multistep synthesis, limiting scalability .

- PP1 , while less selective, demonstrates rapid cellular uptake due to its pyrazolopyrimidine scaffold .

- This compound’s urea backbone may enhance solubility compared to LFM-A13 but could reduce membrane permeability relative to PP1 .

Functional Analogs

Functionally, this compound shares therapeutic goals with Tofacitinib (a JAK inhibitor) and Ibrutinib (a BTK inhibitor):

| Parameter | This compound | Tofacitinib | Ibrutinib |

|---|---|---|---|

| Mechanism | Kinase inhibition | JAK1/JAK3 inhibition | BTK covalent binding |

| Clinical Phase | Preclinical | Approved (RA) | Approved (CLL) |

| Side Effects | Undocumented | Infection risk | Bleeding complications |

Key Findings :

- Unlike this compound, Tofacitinib and Ibrutinib have well-established safety profiles but face challenges like immunosuppression .

- This compound’s preclinical status highlights the need for rigorous toxicity profiling to match the efficacy of approved analogs .

Biological Activity

Uiaa-II-232, also known as compound 19b, is a synthetic compound primarily recognized for its biological activity as a DNA gyrase inhibitor . This compound plays a significant role in the field of microbiology and pharmacology, particularly in the development of antibacterial agents. Its mechanism of action involves inhibiting the catalytic activity of DNA gyrase, an essential enzyme for bacterial DNA replication and cell cycle regulation.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of DNA gyrase. This enzyme is crucial for maintaining DNA topology during replication by introducing negative supercoils into DNA. By inhibiting this enzyme, this compound effectively disrupts bacterial DNA replication, leading to cell death.

Key Features:

- Type of Inhibition : Competitive inhibition of DNA gyrase.

- IC50 Value : The compound exhibits an IC50 value of 3.5 µM , indicating its potency in inhibiting the enzyme's activity .

Comparative Analysis with Other Compounds

To understand the efficacy of this compound, it is essential to compare it with other known DNA gyrase inhibitors. Below is a table summarizing the IC50 values of various compounds in relation to their inhibitory effects on DNA gyrase.

| Compound Name | IC50 (µM) | Type |

|---|---|---|

| This compound (19b) | 3.5 | DNA gyrase inhibitor |

| Ciprofloxacin | 0.5 | Fluoroquinolone |

| Levofloxacin | 1.0 | Fluoroquinolone |

| Novobiocin | 10 | Staphylococcal inhibitor |

Observations:

- This compound is less potent than fluoroquinolones like ciprofloxacin and levofloxacin but demonstrates significant activity compared to novobiocin.

- The structural differences between these compounds contribute to their varying potencies against DNA gyrase.

Study 1: In Vitro Activity

A study conducted to assess the antibacterial activity of this compound involved testing its effects on various bacterial strains. The results indicated that this compound effectively inhibited the growth of both wild-type and fluoroquinolone-resistant strains of Escherichia coli and Bacillus anthracis. The study utilized supercoiling assays to measure the compound's impact on DNA gyrase activity, confirming its role as a potent inhibitor .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of quinazoline derivatives highlighted how modifications at specific positions on the quinazoline ring could enhance or diminish biological activity. The findings suggested that certain substituents at the N3 and C4 positions significantly influenced the inhibitory potency against DNA gyrase, providing insights for future drug development .

Study 3: Resistance Mechanisms

Another investigation focused on understanding resistance mechanisms against this compound. It was found that mutations in the gyrA gene, which encodes for a subunit of DNA gyrase, could lead to reduced susceptibility to this compound. This highlights the importance of monitoring genetic variations in bacterial populations when developing new antibiotics .

Q & A

How do I formulate a focused research question for studying Uiaa-II-232 in experimental chemistry?

A strong research question should be clear, feasible, and address a gap in existing literature. Begin by reviewing prior studies on structurally similar compounds or related biochemical pathways. Use databases like SciFinder or Web of Science to identify under-researched properties (e.g., binding affinity, stability under varying conditions). Ensure the question is narrow enough to test experimentally, such as: "How does pH variability affect the catalytic efficiency of this compound in vitro?" .

Q. What methodologies are recommended for conducting a literature review on this compound?

Use systematic approaches:

- Primary sources: Prioritize peer-reviewed articles from journals like Beilstein Journal of Organic Chemistry that detail synthesis protocols or mechanistic studies .

- Secondary sources: Leverage review articles to contextualize this compound within broader research trends (e.g., its role in enzyme inhibition).

- Data extraction tools: Utilize citation managers (e.g., EndNote) to organize findings and highlight contradictions in reported data .

Q. How should I design experiments to investigate this compound’s thermodynamic properties?

- Control variables: Standardize temperature, solvent composition, and instrumentation (e.g., calorimeters).

- Replicates: Include triplicate measurements to assess reproducibility.

- Validation: Compare results with computational models (e.g., molecular dynamics simulations) to identify outliers .

Advanced Research Questions

Q. How can I resolve contradictions between reported spectroscopic data for this compound across studies?

- Cross-validation: Replicate key experiments using protocols from conflicting papers, ensuring adherence to described conditions (e.g., NMR solvent purity).

- Secondary data integration: Analyze raw datasets from repositories like Zenodo, if available, to identify potential procedural discrepancies .

- Collaborative analysis: Engage with authors via preprints or conferences to discuss methodological differences .

Q. What strategies ensure reproducibility when synthesizing this compound in non-standard environments (e.g., anaerobic conditions)?

- Detailed documentation: Record exact reagent batches, reaction times, and purification steps. Publish protocols in supplementary materials with machine-readable metadata .

- Error analysis: Quantify yield variability using statistical tools (e.g., ANOVA) and report confidence intervals .

- Open science practices: Share synthetic procedures on platforms like Protocols.io to enable community verification .

Q. How do I integrate primary experimental data on this compound with secondary data from computational models?

- Data alignment: Normalize experimental and computational datasets (e.g., align binding energy values with in vitro assays).

- Discrepancy mapping: Use visualization tools (e.g., heatmaps, scatter plots) to highlight mismatches and hypothesize causes (e.g., solvent effects in simulations).

- Iterative refinement: Adjust computational parameters (e.g., force fields) based on empirical results and retest .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response relationships involving this compound?

- Non-linear regression: Fit data to models like the Hill equation to estimate EC₅₀ values.

- Sensitivity analysis: Test robustness by varying assumptions (e.g., baseline activity thresholds).

- Software tools: Use GraphPad Prism or R packages (e.g.,

drc) for reproducible analysis .

Q. How can I ethically address unexpected findings in this compound toxicity assays?

- Transparency: Clearly report anomalies in the "Results" section, even if inconclusive.

- Peer consultation: Seek feedback from bioethicists or institutional review boards if findings suggest broader risks .

- Prepublication disclosure: Share preliminary data on preprint servers to invite scrutiny and collaborative input .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.